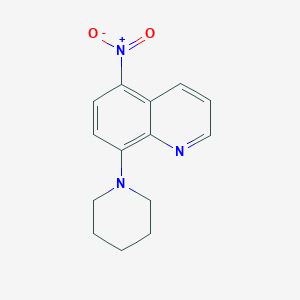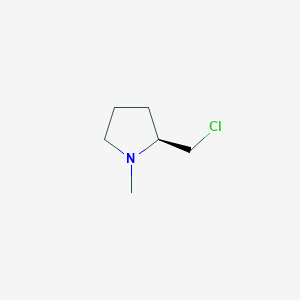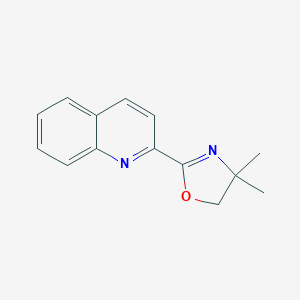
2-(4,4-Diméthyl-4,5-dihydro-2-oxazolyl)quinoléine
Vue d'ensemble
Description
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline: is a heterocyclic compound that features both quinoline and oxazoline moieties. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline ring imparts aromatic characteristics, while the oxazoline ring provides additional reactivity and stability.
Applications De Recherche Scientifique
Chemistry: 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s unique structure allows it to be explored as a pharmacophore in the design of new therapeutic agents. Its derivatives are studied for their potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
Target of Action
Similar compounds have been used as ligands for chromium-catalyzed homoallenylation of aldehydes and Ruthenium catalyzed C-H bond oxidation of arylalkanes .
Mode of Action
It is known that similar compounds interact with their targets to facilitate various chemical reactions .
Result of Action
Similar compounds have been used in various chemical reactions, indicating that they may have significant molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the oxazoline ring. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxazoline ring, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Comparaison Avec Des Composés Similaires
- 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine
- 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)aniline
- 4,4-Dimethyl-2-(2-quinolinyl)oxazoline
Comparison: 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is unique due to the presence of both quinoline and oxazoline rings, which confer distinct chemical and biological properties. Compared to 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine, the quinoline derivative has a more complex aromatic system, leading to different reactivity and potential applications. Similarly, 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)aniline lacks the extended aromatic system of quinoline, resulting in different electronic properties and biological activities.
Propriétés
IUPAC Name |
4,4-dimethyl-2-quinolin-2-yl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNRITUPLGEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549038 | |
| Record name | 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109660-13-1 | |
| Record name | 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109660-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109660-13-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
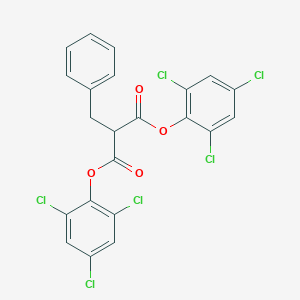

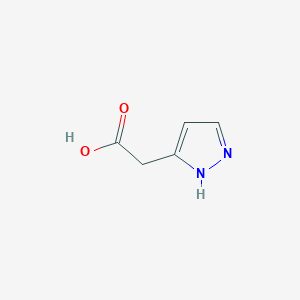

![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
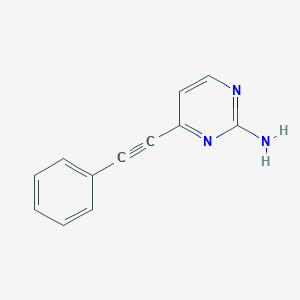
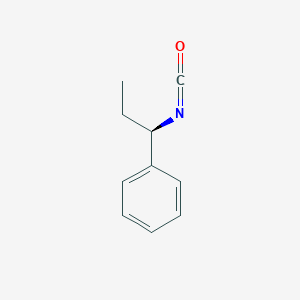
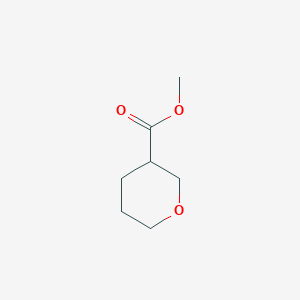
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
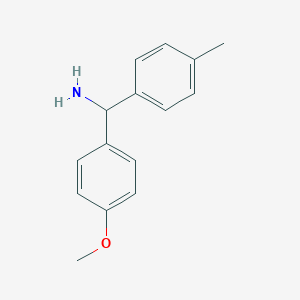
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
![Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate](/img/structure/B177487.png)
